2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
The compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 573697-71-9, Molecular Formula: C₂₀H₂₁N₃O₅S, Molar Mass: 415.46 g/mol) is a benzothiazine derivative featuring a 1,1-dioxide moiety and a piperazine ring substituted with a 2-methoxyphenyl group. Its structure comprises a benzo[d]isothiazol-3(2H)-one core linked via a 2-oxoethyl chain to the piperazine ring. The 2-methoxy substitution on the phenyl group introduces electron-donating properties, which may influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-28-17-8-4-3-7-16(17)21-10-12-22(13-11-21)19(24)14-23-20(25)15-6-2-5-9-18(15)29(23,26)27/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBACMMQZQUFEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions.
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors affects the adrenergic signaling pathway. This pathway plays a crucial role in the regulation of numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds.
Result of Action
The compound’s action on the alpha1-adrenergic receptors can lead to various molecular and cellular effects. For instance, it can influence cardiac function, smooth muscle contraction, and neurotransmission.
Biological Activity
The compound 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , also known as Compound A , is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.
Molecular Formula: C17H24N4O3
Molecular Weight: 332 Da
CAS Number: 1356755-54-8
LogP: -0.39
Polar Surface Area: 65 Ų
Structural Characteristics
The compound features a complex structure that includes a piperazine ring, a methoxyphenyl group, and a benzo[d]isothiazole moiety. These structural elements are crucial for its interaction with biological targets.
Compound A has been studied for its interaction with various receptors and enzymes in the central nervous system (CNS). It primarily acts as an antagonist at serotonin receptors, particularly the 5-HT1A receptor , which is involved in mood regulation and anxiety responses. The inhibition of this receptor can lead to anxiolytic effects, making it a candidate for treating anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that Compound A exhibits significant binding affinity to the 5-HT1A receptor . For instance, binding assays using rat brain slices revealed high specificity for regions such as the hippocampus and cortex, with competitive inhibition studies showing an IC50 value of approximately 25 nM .
In Vivo Studies
Animal studies further elucidate the pharmacokinetics and dynamics of Compound A. Dynamic PET imaging in rodents indicated rapid accumulation in the brain, peaking within minutes post-administration. The binding potential in the hippocampus was notably high, suggesting its potential role in modulating serotonergic signaling .
Anxiety Disorders
A notable case study involved the administration of Compound A in a rodent model of anxiety. The results indicated that subjects treated with Compound A exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to controls. This suggests its potential efficacy as an anxiolytic agent .
Depression Models
In another study focusing on depression models, Compound A was shown to enhance serotonergic transmission, leading to improved mood-related outcomes in treated animals. The compound's ability to modulate serotonin levels highlights its therapeutic potential for depression .
Comparative Analysis
The following table summarizes the biological activities of Compound A compared to other known serotonin receptor antagonists:
| Compound Name | Target Receptor | IC50 (nM) | Observed Effects |
|---|---|---|---|
| Compound A | 5-HT1A | 25 | Anxiolytic |
| WAY-100635 | 5-HT1A | 23 | Anxiolytic |
| MeFWAY | 5-HT1A | 169 | Anxiolytic |
Comparison with Similar Compounds
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 454447-78-0)
2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Key Differences: The 4-fluorophenyl group introduces electronegativity, which may enhance binding to serotonin or dopamine receptors compared to the 2-methoxyphenyl group. Limited data on synthesis and activity is available due to incomplete PubChem records .
2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS: 663169-15-1)
- Molecular Formula : C₂₁H₂₃N₃O₅S
- Molar Mass : 429.49 g/mol
- Key Differences : A 3-oxopropyl chain (vs. 2-oxoethyl in the target compound) lengthens the spacer between the benzothiazole core and piperazine. The 4-methoxyphenyl group may exhibit distinct electronic effects compared to the 2-methoxy isomer.
- Physicochemical Properties : Predicted density: 1.371 g/cm³; pKa: 3.62, suggesting moderate solubility in acidic environments .
Structural and Thermal Stability
Tautomerism and Polymorphism
- Compounds in this class often exhibit tautomerism (e.g., O-keto/O-enol forms) and polymorphism. Differential Scanning Calorimetry (DSC) studies on analogs reveal multiple endothermic peaks, indicating dynamic proton transfer between tautomers. For example, 2-[3-(4-phenyl-1-piperazinyl)propyl] derivatives show transitions between O-keto/O-enol and O-keto/O-keto/CH₂ forms in crystalline states .
Antibacterial and Hemolytic Properties
- Hemolytic activity varies with substituents: hydrophobic groups (e.g., benzyl) increase red blood cell lysis, whereas polar groups (e.g., methoxy) reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
